molecular formula C9H10BrN3 B13303196 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13303196
M. Wt: 240.10 g/mol
InChI Key: XHGBVTHZQAFCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and an isopropyl group in its structure makes this compound particularly interesting for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with 2-chloro-3-isopropylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.

Scientific Research Applications

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new therapeutic agents and chemical probes.

Biological Activity

3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a bromine atom at the 3-position and an isopropyl group at the 7-position, contributes to its biological activity, particularly as a kinase inhibitor. The molecular formula of this compound is C11_{11}H13_{13}BrN4_{4}, with a molecular weight of approximately 259.10 g/mol .

Kinase Inhibition

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit significant biological activity as selective inhibitors of various kinases, particularly Pim-1 and Flt-3 kinases. These kinases are crucial in regulating cell proliferation and survival pathways, making them important targets in cancer therapy .

The compound's ability to inhibit specific kinases suggests effective binding within their active sites, disrupting normal signaling pathways. Studies employing isothermal titration calorimetry have assessed binding affinities and thermodynamic properties, revealing insights into the molecular mechanisms underlying its biological effects .

Case Studies and Research Findings

  • Pim-1 Inhibition :
    • A study demonstrated that this compound and its derivatives strongly inhibited Pim-1 with IC50_{50} values in the nanomolar range. This inhibition was correlated with decreased phosphorylation of BAD protein in cellular assays .
    • Another case highlighted that the compound exhibited selectivity against a panel of 119 oncogenic kinases, indicating a favorable safety profile compared to earlier generation inhibitors .
  • Flt-3 Inhibition :
    • The compound also showed potent inhibitory effects on Flt-3 kinase, which is implicated in acute myeloid leukemia (AML). The dual inhibition of both Pim-1 and Flt-3 by this compound positions it as a promising candidate for targeted cancer therapies .

Pharmacokinetics and Toxicity

In terms of pharmacokinetics:

  • The compound has demonstrated sufficient oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg) after intravenous administration .
  • Toxicological assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity IC50_{50} Target Notes
Pim-1 Inhibition< 100 nMPim-1Strong inhibition; potential for cancer therapy
Flt-3 Inhibition< 100 nMFlt-3Dual inhibitor; relevant for AML treatment
BAD PhosphorylationSubmicromolarBAD proteinCorrelates with cell survival assays
Toxicity> 2000 mg/kgKunming miceNo acute toxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl derivatives under acidic or basic conditions. For example, using 3-bromo-2-propylpyrazole and substituted pyrimidine precursors in pyridine or DMF at 80–100°C achieves regioselective formation . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to electrophile) and solvent polarity, with DMF improving solubility of intermediates . Post-synthetic bromination at position 3 can be achieved using NBS (N-bromosuccinimide) in CCl₄ under reflux .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

  • 1H NMR : The pyrazolo[1,5-a]pyrimidine core produces distinct aromatic proton signals: H-5 (δ 8.2–8.4 ppm, singlet) and H-2 (δ 6.8–7.0 ppm, doublet). The isopropyl group shows a septet (δ 3.0–3.2 ppm) and doublets (δ 1.2–1.4 ppm) .
  • 13C NMR : The brominated carbon (C-3) appears at δ 110–115 ppm, while the pyrimidine carbons (C-5 and C-7) resonate at δ 150–160 ppm .
  • MS : Molecular ion peaks ([M+H]+) align with theoretical masses (e.g., m/z 280.04 for C₁₀H₁₁BrN₃), with fragmentation patterns confirming substituent positions .

Q. What substitution reactions are feasible at the 3-bromo position, and what nucleophiles are compatible?

The bromine at position 3 undergoes Buchwald-Hartwig amination (e.g., with aryl/alkyl amines) or Suzuki-Miyaura coupling (e.g., aryl boronic acids). For example, Pd(PPh₃)₄ catalysis in toluene/EtOH (80°C, 12 h) replaces Br with aryl groups, while CuI/1,10-phenanthroline facilitates Ullmann-type coupling with amines . Steric hindrance from the isopropyl group at position 7 necessitates bulky ligands (e.g., Xantphos) to prevent side reactions .

Advanced Research Questions

Q. How does the isopropyl group at position 7 influence structure-activity relationships (SAR) in kinase inhibition studies?

The isopropyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in molecular docking studies. Compared to methyl or ethyl analogs, its bulkiness improves selectivity for CDK2 (IC₅₀ = 0.12 μM vs. 1.3 μM for CDK4) by occupying a hydrophobic subpocket . However, excessive steric bulk (e.g., tert-butyl) reduces solubility, limiting cellular uptake .

Q. What mechanistic insights explain contradictory biological activity data across cell-based vs. enzymatic assays?

Discrepancies arise from off-target effects in cellular environments. For example, while enzymatic assays show potent PI3Kα inhibition (IC₅₀ = 50 nM), cell-based assays reveal reduced efficacy due to efflux by P-glycoprotein. Co-administration with verapamil (a P-gp inhibitor) restores activity, confirming transporter interference . Metabolic stability studies (e.g., microsomal t₁/₂ < 30 min) further explain limited in vivo efficacy .

Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Regioselective C-H functionalization at position 5 can be achieved using Pd(OAc)₂/Ag₂CO₃ in DMSO at 120°C, leveraging the electron-rich pyrimidine ring. For position 2, directed ortho-metalation (e.g., LDA/THF, −78°C) followed by electrophilic quenching introduces substituents without disrupting the bromine . Computational modeling (DFT) predicts reactivity trends, guiding experimental design .

Q. How do advanced analytical techniques (e.g., X-ray crystallography, HRMS) resolve structural ambiguities in derivatives?

  • X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H pyrazole) and confirms substitution patterns. For example, a 2.1 Å resolution structure revealed hydrogen bonding between the pyrimidine N1 and a kinase backbone carbonyl .
  • HRMS-IM-MS : Distinguishes isobaric impurities (e.g., Br vs. Cl substitution) via collision cross-section differences .

Q. What computational methods predict the compound’s metabolic pathways and toxicity?

ADMET predictions using Schrödinger’s QikProp identify potential cytochrome P450 interactions (e.g., CYP3A4 inhibition score > 0.8). Molecular dynamics simulations (AMBER) highlight metabolic soft spots, such as oxidation of the isopropyl group to a reactive epoxide, which correlates with hepatotoxicity in rodent models .

Q. How does the compound’s stability under acidic/alkaline conditions impact formulation strategies?

Hydrolysis studies (pH 1–13, 37°C) show degradation via cleavage of the pyrimidine ring at pH < 3 (t₁/₂ = 2 h) and Br substitution at pH > 10. Lyophilization with mannitol (1:2 w/w) stabilizes the compound in solid formulations, while PEG-400 enhances aqueous solubility for IV administration .

Q. What enantioselective synthesis methods are available for chiral derivatives?

Asymmetric catalysis using Rh₂(S-PTTL)₄ in CH₂Cl₂ achieves >90% ee for derivatives with chiral amines at position 3. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, while NOESY NMR reveals spatial arrangements critical for target binding .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-7-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10BrN3/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h3-6H,1-2H3

InChI Key

XHGBVTHZQAFCEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NC2=C(C=NN12)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.